LOE 908 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels .

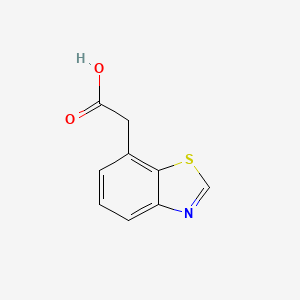

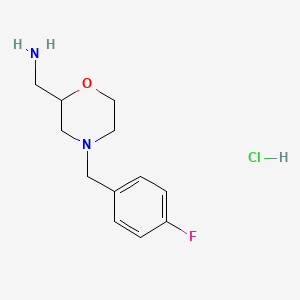

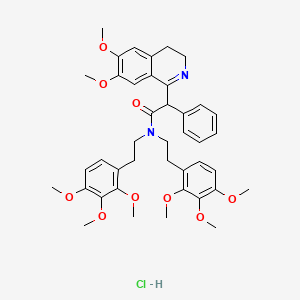

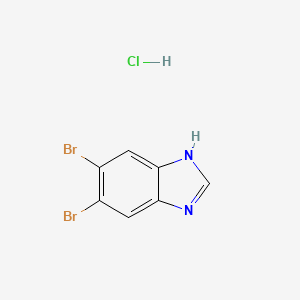

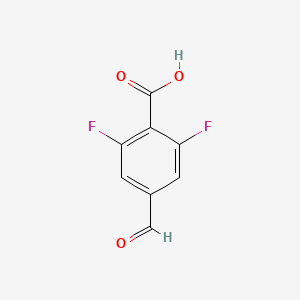

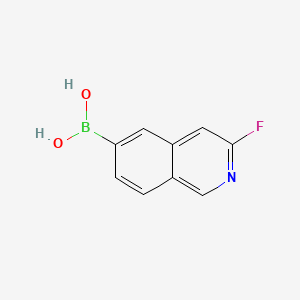

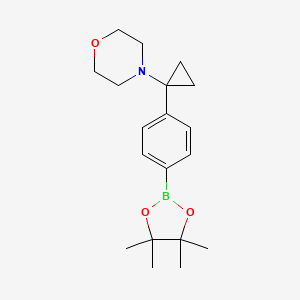

Molecular Structure Analysis

The molecular formula of LOE 908 hydrochloride is C41H49ClN2O9 . Its molecular weight is 749.29 g/mol . The structure of LOE 908 hydrochloride includes a 3,4-dihydroisoquinoline ring, a phenyl group, and two 2,3,4-trimethoxyphenyl groups .Chemical Reactions Analysis

LOE 908 hydrochloride blocks cation conductance in a concentration-dependent manner with an IC50 of 560 nM, and blocks dihydropyridine-sensitive Ba2+ current through voltage-dependent Ca2+ channels with an IC50 of 28 μM in voltage-clamped A7r5 cells .Scientific Research Applications

Neuroprotection and Neuromotor Function

LOE 908 hydrochloride has been evaluated for its potential in attenuating acute neuromotor dysfunction following traumatic brain injury (TBI) in rats. It acts as a broad-spectrum inhibitor of voltage-operated cation channels and store-operated cation channels (SOCs), which are implicated in the pathological increase of intracellular Ca2+ concentrations after TBI. Administration of LOE 908 hydrochloride showed significant improvement in neuromotor function post-injury, although it did not mitigate cognitive impairment or cortical tissue loss. This suggests that cation channel blockers like LOE 908 may offer therapeutic benefits in treating neurological motor dysfunction when used in the acute post-traumatic period J. Cheney et al., 2000.

Cerebral Ischemia

Another study on LOE 908 hydrochloride examined its efficacy in reducing infarct volume and improving neurological outcomes in a rat model of focal cerebral ischemia. The compound's broad-spectrum inhibition of several cation channels significantly mitigated acute ischemic lesion development and cerebral infarct size, without observable adverse effects. This indicates that blocking distinct cation channels with LOE 908 can be beneficial in focal ischemia models, highlighting its potential therapeutic application in ischemic stroke T. Tatlisumak et al., 2000.

Pharmacokinetics and Drug Development

The pharmacokinetics of Pinokalant, the salt form of the active entity LOE 908 BS, was studied in rats, providing insights into the drug's rapid elimination, extensive tissue distribution, and high protein binding. These characteristics are relevant to understanding the compound's behavior in biological systems and its potential application in conditions like stroke and traumatic brain injury A. Leusch et al., 2001.

Poloxamine 908 Hydrogels for Pharmaceutical Applications

While not directly related to LOE 908 hydrochloride, research on Poloxamine 908 (P908) hydrogels showcases the diverse applications of related compounds in pharmaceutical development. P908 hydrogels demonstrated potential as thermosensitive systems for various applications, emphasizing the broader scope of research in utilizing hydrophilic copolymers for drug delivery systems Elena Giuliano et al., 2021.

Mechanism of Action

Target of Action

LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels . These channels play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.

Mode of Action

LOE 908 hydrochloride interacts with its targets by blocking the cation channels. This blocking action inhibits the flow of cations, such as calcium ions, through these channels . The inhibition of these channels disrupts the normal flow of ions across the cell membrane, affecting the electrical potential of the cells and thus influencing cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by LOE 908 hydrochloride is the calcium signaling pathway. By blocking the cation channels, LOE 908 hydrochloride inhibits the influx of calcium ions into the cell . This action disrupts the normal functioning of the calcium signaling pathway, which plays a crucial role in various cellular processes, including muscle contraction, neuronal signaling, and cell growth .

Result of Action

The primary result of LOE 908 hydrochloride’s action is neuroprotection . By blocking cation channels, it reduces the influx of calcium ions into neurons, which can prevent neuronal damage caused by calcium overload . It has been shown to reduce cortical infarct size and improve neurological outcome following middle cerebral artery occlusion .

Safety and Hazards

LOE 908 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKSNBMNKLDHNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49ClN2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046305 |

Source

|

| Record name | Pinokalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143482-60-4 |

Source

|

| Record name | Pinokalant hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)